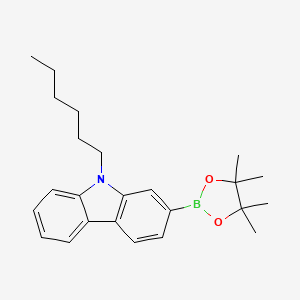
9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Descripción general
Descripción
“9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a chemical compound with the molecular formula C30H43B2NO4 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular weight of the compound is 503.297 g/mol . The IUPAC name is 9-hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole . The SMILES representation is B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C4=C(N3CCCCCC)C=C(C=C4)B5OC(C(O5)©C)©C .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline powder . It has a melting point of 223°C .Aplicaciones Científicas De Investigación
Near-infrared Fluorescent Probes : A study synthesized a near-infrared fluorescence probe of carbazole borate ester including indole, derived from a similar compound, for potential applications in bioimaging and analytical chemistry (Shen, 2014).
Polymer Synthesis : Carbazole derivatives have been used to synthesize fully conjugated copolymers with applications in materials science, particularly in developing novel materials with unique electronic properties (Grigoras & Antonoaia, 2005).
Organic Electron Donors : Compounds derived from carbazole were synthesized and identified as key electron donors, playing a critical role in various synthetic approaches, possibly in the development of organic electronic devices (Bifari & El-Shishtawy, 2021).
Fluorescent Probes for Iodide Detection : Carbazole-based compounds have been used to create sensitive probes for iodide, with potential applications in environmental monitoring and analytical chemistry (Zhao et al., 2012).
High-Molecular-Weight Polymers : Novel dibromocarbazole monomers, related to the compound , were used to create high-molecular-weight polymers with improved solubility and potential applications in material sciences (Fu & Bo, 2005).
Electrophosphorescent OLEDs : Carbazole derivatives have been employed in the design and synthesis of host materials for organic light-emitting diodes (OLEDs), contributing to advancements in display technology (Seo & Lee, 2017).
Antimicrobial Agents : Some carbazole derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting their potential in developing new antimicrobial compounds (Salih, Salimon, & Yousif, 2016).
Radical Scavengers : Carbazole conjugated with different aminophenols was synthesized and studied for radical scavenging activity, indicating their potential use as antioxidants in various applications (Naik, Kumar, & Swetha, 2010).
Propiedades
IUPAC Name |
9-hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO2/c1-6-7-8-11-16-26-21-13-10-9-12-19(21)20-15-14-18(17-22(20)26)25-27-23(2,3)24(4,5)28-25/h9-10,12-15,17H,6-8,11,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQNNBZJNCAYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



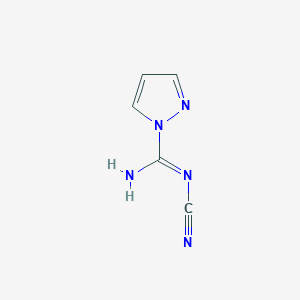
![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)


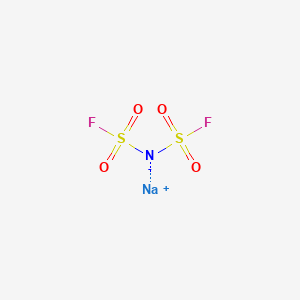
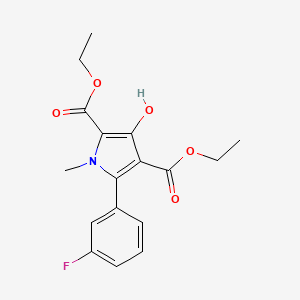
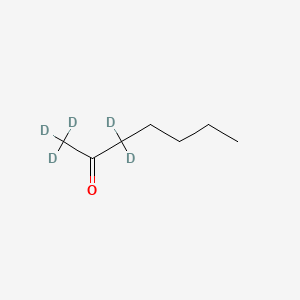

![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)
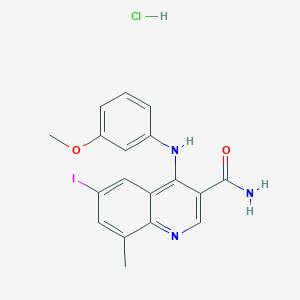

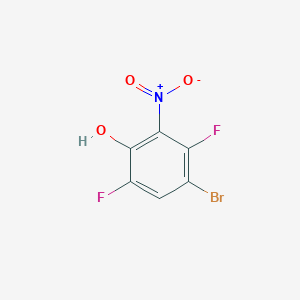
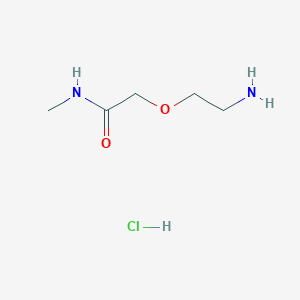
![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)